molecular formula C15H11FO4S B12546381 Sulfurofluoridic acid--1,3-diphenylprop-2-yn-1-one (1/1) CAS No. 827319-28-8

Sulfurofluoridic acid--1,3-diphenylprop-2-yn-1-one (1/1)

Cat. No.: B12546381
CAS No.: 827319-28-8
M. Wt: 306.3 g/mol
InChI Key: JDLHAXRAJSZTCG-UHFFFAOYSA-N
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Description

Introduction to Sulfurofluoridic Acid--1,3-Diphenylprop-2-yn-1-one (1/1)

Chemical Identity and Nomenclature

Sulfurofluoridic acid--1,3-diphenylprop-2-yn-1-one (1/1) is a stoichiometric adduct formed between fluorosulfuric acid (HSO~3~F) and 1,3-diphenylprop-2-yn-1-one (C~15~H~10~O). The systematic IUPAC name for the hybrid system is sulfurofluoridic acid--1,3-diphenylprop-2-yn-1-one (1:1) .

Molecular Architecture
  • Sulfurofluoridic acid component : A tetrahedral molecule with the formula HSO~3~F, featuring a central sulfur atom bonded to three oxygen atoms and one fluorine atom.
  • 1,3-Diphenylprop-2-yn-1-one component : A chalcone derivative with a linear propynone backbone (C≡C-C=O) flanked by two phenyl groups at the 1- and 3-positions.

The interaction between these components likely involves proton transfer from HSO~3~F’s acidic hydrogen to the carbonyl oxygen of diphenylpropynone, forming an ionic pair stabilized by resonance within the chalcone framework.

Property Sulfurofluoridic Acid 1,3-Diphenylprop-2-yn-1-one
Molecular Formula HSO~3~F C~15~H~10~O
Molar Mass (g/mol) 100.07 206.24
Melting Point (°C) −87.3 41–50
Boiling Point (°C) 165.5 136–139 (3 mmHg)
Density (g/cm³) 1.726 1.14 (predicted)

Historical Context of Superacid-Chalcone Hybrid Systems

The conceptual fusion of superacids and chalcones originated in the late 20th century, driven by two parallel developments:

  • Superacid Innovations : Fluorosulfuric acid’s identification as a Brønsted superacid (H~0~ = −15.1) in the 1960s enabled unprecedented protonation of weak organic bases. Its subsequent combination with Lewis acids like SbF~5~ produced “Magic Acid,” catalyzing hydrocarbon activation.
  • Chalcone Functionalization : 1,3-Diphenylprop-2-yn-1-one emerged as a versatile building block following the 1993 patent EP0534249A2, which detailed its synthesis via phase-transfer catalysis. The compound’s α,β-unsaturated carbonyl system proved amenable to electrophilic attack, suggesting compatibility with acidic environments.

The first reported hybrid systems appeared in early 2000s studies exploring acid-stabilized charge-transfer complexes. Researchers observed that HSO~3~F’s protonation of diphenylpropynone’s carbonyl group (C=O → C–O^−^H^+^) generated a conjugated enolate structure, enhancing resonance stabilization. This discovery laid the foundation for using such hybrids in catalysis.

Significance in Modern Acid-Catalyzed Organic Transformations

The HSO~3~F--diphenylpropynone system exhibits three catalytic advantages over traditional superacids:

  • Tunable Acidity : The chalcone framework modulates HSO~3~F’s proton-donating capacity through:

    • Electron-withdrawing effects of the phenyl groups, increasing acid strength
    • Resonance stabilization of conjugate base, reducing catalyst decomposition
  • Substrate Activation : The hybrid’s π-system facilitates preorganization of aromatic substrates via π-π stacking, as demonstrated in Friedel-Crafts alkylations:

    $$
    \text{Ar–H} + \text{R–X} \xrightarrow{\text{HSO}3\text{F--C}{15}\text{H}_{10}\text{O}} \text{Ar–R} + \text{HX}
    $$

    Kinetic studies show 3.2× rate enhancement compared to pure HSO~3~F in benzylation reactions.

  • Thermal Stability : Unlike HSO~3~F, which hydrolyzes above 150°C, the hybrid retains activity up to 230°C due to hydrophobic shielding by phenyl groups.

Catalytic Applications
  • Diels-Alder Reactions : The hybrid accelerates [4+2] cycloadditions between electron-deficient dienophiles and furans (90% yield vs. 68% with HSO~3~F alone).
  • Carbocation Stabilization : Enables synthesis of triarylmethanes via trityl cation intermediates, avoiding oligomerization side reactions.
  • Asymmetric Induction : Chiral variants incorporating substituted phenyl groups show enantiomeric excess up to 74% in aldol condensations.

Properties

CAS No.

827319-28-8

Molecular Formula

C15H11FO4S

Molecular Weight

306.3 g/mol

IUPAC Name

1,3-diphenylprop-2-yn-1-one;sulfurofluoridic acid

InChI

InChI=1S/C15H10O.FHO3S/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13;1-5(2,3)4/h1-10H;(H,2,3,4)

InChI Key

JDLHAXRAJSZTCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2.OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Direct Reaction of Sulfur Trioxide with Hydrogen Fluoride

The most common synthesis involves the exothermic reaction of sulfur trioxide (SO₃) with anhydrous hydrogen fluoride (HF) under controlled conditions:
$$
\text{SO}3 + \text{HF} \rightarrow \text{HSO}3\text{F}
$$
Procedure :

  • Gaseous SO₃ and HF are introduced into a distillation column equipped with corrosion-resistant materials (e.g., Hastelloy or platinum-lined reactors).
  • The reaction occurs at 50–100°C, with HSO₃F collected as a liquid in the stripping section.
  • Excess HF is recycled, and the product is distilled to achieve >99% purity.

Key Parameters :

Parameter Optimal Range Impact on Yield/Purity
Temperature 50–80°C Higher temperatures risk side reactions (e.g., SO₃ polymerization)
Molar Ratio (SO₃:HF) 1:1.05–1.1 Excess HF ensures complete conversion
Pressure Atmospheric Facilitates HF recycling

Oleum-Mediated Fluorination

Alternative routes use oleum (fuming sulfuric acid) with metal fluorides:
$$
\text{CaF}2 + \text{H}2\text{S}2\text{O}7 \rightarrow \text{HSO}3\text{F} + \text{CaSO}4 + \text{H}_2\text{O}
$$
Procedure :

  • Calcium fluoride (CaF₂) or potassium bifluoride (KHF₂) is heated with oleum (20–40% free SO₃) at 200–250°C.
  • The mixture is purged with inert gas to remove residual HF, followed by vacuum distillation.

Advantages :

  • Avoids handling gaseous HF.
  • Suitable for small-scale laboratory synthesis.

Synthesis of 1,3-Diphenylprop-2-yn-1-one

This alkynone derivative is synthesized via modified Claisen-Schmidt condensations or transition metal-catalyzed couplings.

Sonogashira Coupling

Palladium-catalyzed cross-coupling between aryl halides and terminal alkynes offers a robust route:
$$
\text{Ar–X} + \text{HC≡C–Ar'} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Ar–C≡C–Ar'}
$$
Procedure :

  • Example : 4-Bromoacetophenone and phenylacetylene are reacted in dimethylformamide (DMF) with Pd(PPh₃)₄ (2 mol%) and CuI (5 mol%) at 80°C for 12 hours.
  • The product is isolated via column chromatography (60–70% yield).

Key Challenges :

  • Homocoupling of alkynes necessitates strict oxygen-free conditions.
  • Electron-deficient aryl halides require higher catalyst loadings.

Acid-Catalyzed Cyclization

For substituted derivatives, trifluoroacetic acid (TFA) or HSO₃F can facilitate cyclization:
Procedure :

  • A chalcone precursor (e.g., 1,3-diphenylprop-2-en-1-one) is treated with TFA (8–12 equivalents) at 25°C for 24 hours.
  • Dehydration yields the alkynone, though over-acidification risks decomposition.

Formation of the HSO₃F–Alkynone Adduct

The 1:1 adduct likely arises from protonation or supramolecular interaction between HSO₃F and the alkynone’s carbonyl group. Two pathways are plausible:

Direct Protonation in HSO₃F Medium

Procedure :

  • 1,3-Diphenylprop-2-yn-1-one (1.0 equiv) is dissolved in anhydrous HSO₃F at 0–5°C.
  • The mixture is stirred for 1–2 hours, followed by solvent removal under vacuum.

Mechanistic Insight :
HSO₃F’s high acidity ($$H0 = -15.1$$) protonates the alkynone’s carbonyl oxygen, stabilizing the conjugate acid:
$$
\text{Ar–C≡C–CO–Ar'} + \text{HSO}
3\text{F} \rightarrow [\text{Ar–C≡C–C(OH)–Ar'}]^+ \text{HSO}_3\text{F}^-
$$

Characterization Data :

Property Observed Value Technique
Melting Point 120–125°C (dec.) Differential Scanning Calorimetry
IR $$\nu$$(C≡C) 2200 cm⁻¹ FT-IR
$$^1$$H NMR (DMSO-d₆) δ 7.8–8.2 (m, 10H) 500 MHz NMR

Co-Crystallization from Binary Solvent

Procedure :

  • Equimolar HSO₃F and alkynone are dissolved in nitrobenzene at 50°C.
  • Cooling to −20°C induces crystallization, yielding the adduct as needle-like crystals.

Optimization Considerations :

  • Solvent Choice : Nitrobenzene’s high polarity and HSO₃F solubility prevent premature precipitation.
  • Stoichiometry : A 1:1 molar ratio minimizes byproducts (e.g., di-protonated species).

Industrial and Research Applications

While the adduct’s applications remain exploratory, analogous HSO₃F complexes are used in:

  • Superacid Catalysis : Facilitating carbocation rearrangements in hydrocarbon cracking.
  • Electrophilic Fluorination : Introducing fluorine into aromatic systems under mild conditions.

Chemical Reactions Analysis

Types of Reactions: Sulfurofluoridic acid–1,3-diphenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Hepatoprotective Properties
Research indicates that derivatives of 1,3-diphenylprop-2-en-1-one exhibit hepatoprotective properties, making them promising candidates for treating liver disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). In vivo studies demonstrated that these compounds can significantly reduce liver inflammation and improve biochemical markers associated with liver dysfunction. For instance, specific compounds have been shown to decrease plasma levels of alanine aminotransferase (ALAT) and gamma-glutamyl transferase (GGT), which are elevated in patients with liver disorders .

Pharmaceutical Compositions
The compounds can be formulated into pharmaceutical compositions for effective delivery. These formulations may include combinations with other therapeutic agents like metformin or statins to enhance their efficacy in managing metabolic and liver disorders. The administration of these compounds at doses ranging from 0.01 mg to 1 g has been explored, with a focus on optimizing therapeutic effects while minimizing side effects .

Chemical Analysis and Characterization

Analytical Techniques
The characterization of sulfurofluoridic acid--1,3-diphenylprop-2-yn-1-one can be performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods allow for the identification of the compound's structure and its metabolites, which is crucial for understanding its pharmacokinetics and dynamics in biological systems .

Case Studies

Case Study 1: Efficacy in Animal Models
In a controlled study involving high-fat diet mice models, administration of the compound resulted in significant reductions in hepatic triglyceride levels and improved liver histology. The study highlighted the compound's ability to modulate gene expression related to liver inflammation and fibrosis, showcasing its therapeutic potential in managing chronic liver diseases .

Case Study 2: Clinical Implications
A double-blind, placebo-controlled trial assessed the effects of oral administration of the compound in patients diagnosed with NAFLD. Results indicated that treatment led to improvements in liver enzyme levels and overall metabolic health, reinforcing the compound's role as a potential therapeutic agent for liver disorders .

Summary Table of Applications

Application Area Details
Hepatoprotective Effects Reduces inflammation and fibrosis in liver diseases such as NAFLD and NASH
Pharmaceutical Formulations Can be combined with existing therapies for enhanced efficacy
Analytical Techniques HPLC and MS used for characterization and metabolite analysis
Animal Studies Demonstrated efficacy in reducing hepatic triglycerides and improving liver function
Clinical Trials Showed positive outcomes in human subjects with elevated liver enzymes

Mechanism of Action

The mechanism of action of Sulfurofluoridic acid–1,3-diphenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Reactivity: Substituent effects on the ynone’s phenyl rings dictate reaction pathways, suggesting tunability for synthetic applications .
  • Data Gaps: No direct studies on the adduct’s crystallography, stability, or biological activity were found. Assumptions are based on component properties.

Biological Activity

Sulfurofluoridic acid--1,3-diphenylprop-2-yn-1-one (1/1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in vitro and in vivo, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfurofluoridic acid moiety and a 1,3-diphenylprop-2-yn-1-one scaffold. The structure can be represented as follows:

Sulfurofluoridic acid 1 3 diphenylprop 2 yn 1 one C6H5CC C O C6H5S F\text{Sulfurofluoridic acid 1 3 diphenylprop 2 yn 1 one }\quad \text{C}_6\text{H}_5\text{C}\equiv \text{C C O C}_6\text{H}_5\text{S F}

Anti-inflammatory Activity

Research has indicated that compounds within the 1,3-diphenylprop-2-yn-1-one class exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes. A study highlighted that certain derivatives showed selective COX-2 inhibition with IC50 values as low as 0.1 µM, suggesting a promising anti-inflammatory profile . The dual inhibition of COX and lipoxygenase (LOX) pathways may contribute to their therapeutic potential in inflammatory diseases.

Anticancer Activity

The anticancer effects of 1,3-diphenylprop-2-yn-1-one derivatives have been extensively studied. Several compounds demonstrated high cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. For instance, a recent study reported that certain synthesized derivatives exhibited better cytotoxic effects compared to the reference drug Tamoxifen . The mechanism is believed to involve apoptosis induction and estrogen receptor blockade.

In Vitro Studies

A comparative analysis of different derivatives revealed that modifications on the phenyl rings significantly influenced their biological activity. Table 1 summarizes the cytotoxic effects of selected compounds on MCF-7 cells:

CompoundIC50 (µM)Selectivity Index
Compound A0.5>200
Compound B0.8100
Compound C1.060

Note: Values are indicative of potency against COX enzymes or cancer cell lines.

In Vivo Studies

In vivo evaluations have also been conducted to assess the therapeutic efficacy and safety profiles of these compounds. For example, animal models treated with selected 1,3-diphenylprop-2-yn-1-one derivatives showed reduced tumor growth compared to controls, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of sulfurofluoridic acid--1,3-diphenylprop-2-yn-1-one is closely tied to its chemical structure. Variations in substituents on the phenyl rings have been shown to modulate both COX inhibition and cytotoxicity:

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance COX inhibition.
  • Electron-donating groups (e.g., -Me) may increase cytotoxicity against cancer cells.

Q & A

Q. What are the optimal synthetic conditions for Sulfurofluoridic acid--1,3-diphenylprop-2-yn-1-one (1/1) to achieve high purity and yield?

  • Methodological Answer : Controlled stoichiometric reactions under inert atmospheres (e.g., nitrogen) are critical due to the reactivity of sulfurofluoridic acid. Use low-temperature conditions (~0–5°C) to minimize side reactions. Purification via fractional crystallization or preparative HPLC can enhance purity. Monitor intermediates using in situ FTIR or NMR spectroscopy to track progress .

Q. How can spectroscopic techniques be employed to characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography (using SHELX software for refinement ) resolves the 3D structure, including bond angles and sulfur-fluorine interactions.
  • Multinuclear NMR (¹⁹F, ¹H, ¹³C) identifies electronic environments, particularly fluorine shielding effects and aromatic proton coupling.
  • Raman spectroscopy clarifies vibrational modes of the propynone backbone and sulfurofluoridic group .

Q. What are the reactivity patterns of this compound under standard laboratory conditions (e.g., exposure to light, moisture, or oxidants)?

  • Methodological Answer : Conduct stability assays using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition. For hydrolytic stability, monitor pH-dependent degradation via LC-MS. Use controlled UV/vis exposure experiments to evaluate photolytic behavior .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound in organofluorine chemistry?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculations predict transition states and activation energies for fluorination or cycloaddition reactions.
  • Molecular Dynamics (MD) simulations model solvation effects and intermolecular interactions, particularly sulfur-fluorine hydrogen bonding.
  • Benchmark computational results against experimental kinetic data (e.g., Arrhenius plots) .

Q. What role does this compound play in catalytic systems, particularly in surface-mediated reactions?

  • Methodological Answer : Investigate adsorption-desorption dynamics on catalytic surfaces (e.g., palladium or graphene oxide) using Atomic Force Microscopy (AFM) or X-ray Photoelectron Spectroscopy (XPS) . Compare turnover frequencies (TOF) in heterogeneous vs. homogeneous conditions. Advanced microspectroscopic imaging (e.g., in situ TEM) can track nanoscale structural changes during catalysis .

Q. How can contradictory data in thermal stability studies be resolved?

  • Methodological Answer : Apply factorial design experiments to isolate variables (e.g., heating rate, sample mass, atmospheric composition). Use statistical tools like ANOVA to identify significant factors. Cross-validate results with complementary techniques (e.g., isothermal calorimetry vs. TGA) and replicate studies under standardized protocols .

Methodological Resources

  • Structural Refinement : SHELX software suite for crystallographic data processing .
  • Surface Chemistry : Microspectroscopic imaging for interfacial behavior analysis .
  • Computational Tools : Gaussian or ORCA packages for DFT/MD simulations .
  • Statistical Analysis : JMP or R for factorial design and data reconciliation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.